molecular formula C15H11F2N5OS B259667 N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide

N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide

Cat. No.: B259667
M. Wt: 347.3 g/mol
InChI Key: JNXBWOFEIMJSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide is a synthetic organic compound that features a difluorophenyl group, a phenyl-tetrazole moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Formation of the Sulfanylacetamide Linkage: This step involves the coupling of the tetrazole and difluorophenyl intermediates through a sulfanylacetamide linkage, often using thiolating agents and amide coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or oxone.

    Reduction: Reagents like hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens, nitrating agents, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanylacetamide linkages.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: A closely related compound with slight structural variations.

    N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Another similar compound with different substituents on the aromatic rings.

Uniqueness

N-(2,6-difluorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H11F2N5OS

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C15H11F2N5OS/c16-11-7-4-8-12(17)14(11)18-13(23)9-24-15-19-20-21-22(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23)

InChI Key

JNXBWOFEIMJSBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC=C3F)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.